L-Tyrosine tert-butyl ester

Vue d'ensemble

Description

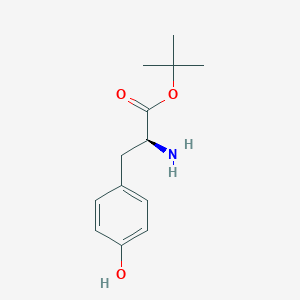

L-Tyrosine tert-butyl ester (CAS 16874-12-7) is a protected derivative of the amino acid L-tyrosine, where the carboxylic acid group is esterified with a tert-butyl moiety. This modification enhances its stability, solubility in organic solvents, and utility as an intermediate in peptide synthesis and pharmaceutical chemistry. The tert-butyl group acts as a steric and electronic protector, enabling selective reactions at other functional groups (e.g., the amino or phenolic hydroxyl groups) during multi-step syntheses . Its molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol . Key applications include:

Méthodes De Préparation

Traditional Acid-Catalyzed Esterification with Isobutylene

The conventional synthesis of L-tyrosine tert-butyl ester involves direct esterification of L-tyrosine with isobutylene in the presence of a Brønsted acid catalyst. This method, detailed in a 2001 patent, leverages sulfuric acid or p-toluenesulfonic acid (PTSA) to protonate the carboxylic acid group, facilitating nucleophilic attack by isobutylene .

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Protonation of the Carboxylic Acid : Sulfuric acid or PTSA protonates the carboxylate oxygen, increasing electrophilicity at the carbonyl carbon.

-

Alkylation by Isobutylene : The nucleophilic tert-butyl carbocation (generated from isobutylene under acidic conditions) attacks the activated carbonyl, forming the tert-butyl ester.

Typical conditions include:

-

Solvent : Dichloromethane (DCM) or dioxane

-

Catalyst Loading : 1.5–2.0 equivalents of PTSA or silica-supported H2SO4

Procedural Example

In a representative protocol, 25 g of L-tyrosine is suspended in dioxane with 1.5 equivalents of PTSA. Isobutylene gas is introduced under pressure in an autoclave, and the mixture is stirred for 3–4 days. Post-reaction, the crude product is washed with sodium bicarbonate to neutralize residual acid, followed by water and brine. Isolation via filtration yields the tert-butyl ester as a hydrochloride salt with 70–75% purity .

Limitations

-

Extended Reaction Times : Esterification requires 72+ hours for completion.

-

Side Reactions : Competing etherification of phenolic hydroxyl groups occurs in 15–20% of cases, necessitating chromatographic purification .

-

Acid Waste : Sulfuric acid generates corrosive byproducts, complicating large-scale disposal.

Silica-Supported Sulfuric Acid Method

To mitigate handling risks associated with liquid acids, silica gel impregnated with sulfuric acid has been adopted as a heterogeneous catalyst. This approach enhances safety and simplifies product isolation.

Protocol Optimization

-

Catalyst Preparation : Silica gel (60–120 mesh) is soaked in concentrated H2SO4 (98%) for 24 hours, then dried under vacuum.

-

Reaction Setup : L-Tyrosine (100 g) is combined with 300 mL DCM and 2 equivalents of silica-H2SO4 in an autoclave. Isobutylene is added at 1.5 bar pressure, and the mixture is agitated for 4–5 days at 25°C .

-

Yield : 68–72% after recrystallization from ethanol/water.

Advantages Over Homogeneous Catalysis

-

Reduced Corrosivity : Solid acid minimizes equipment degradation.

-

Reusability : Silica-H2SO4 retains activity for 3–4 cycles with <10% yield drop .

Catalytic Tf2NH-Mediated tert-Butylation

A 2023 Thieme-Connect study introduced a novel method using bis(trifluoromethanesulfonyl)imide (Tf2NH) to directly tert-butylate free L-tyrosine in tert-butyl acetate . This approach bypasses pre-protection of the amino group, streamlining synthesis.

Reaction Design

-

Solvent and Reagent : Tert-butyl acetate serves dual roles as solvent and tert-butyl donor.

-

Acid Catalyst : 1.1 equivalents of Tf2NH protonate the amino group, forming a soluble ammonium salt that prevents lactamization.

Substrate Scope and Efficiency

-

This compound (15) : Isolated in 68% yield as the major product.

-

Di-tert-Butylated Byproduct (16) : Forms in 33% yield when phenol hydroxyl groups react .

Mechanistic Insights

Tf2NH’s strong acidity (pKa ≈ −12) enables rapid proton transfer, while its non-nucleophilic triflyl anions prevent undesired substitutions. The reaction mechanism involves:

2\text{NH} \rightarrow [\text{Tyrosine-NH}3^+][\text{Tf}2\text{N}^-] \xrightarrow{\text{AcOtBu}} \text{tert-Butyl Ester} + \text{Tf}2\text{NH}

Regeneration of Tf2NH permits catalytic use (5–10 mol%), though stoichiometric loading optimizes yields .

Comparative Analysis of Preparation Methods

Table 1 summarizes key parameters across methodologies:

| Method | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Traditional Acid | H2SO4/PTSA | Dioxane | 72–192 | 25–35 | 70–75 | 85–90 |

| Silica-Supported H2SO4 | Silica-H2SO4 | DCM | 96–120 | 25 | 68–72 | 88–92 |

| Tf2NH Catalysis | Tf2NH (1.1 equiv) | AcOtBu | 2 | 0 | 68 | 95–98 |

Key Findings :

-

Tf2NH Method : Achieves the highest purity (95–98%) due to minimized side reactions but requires low temperatures and specialized handling.

-

Traditional Routes : Remain industrially viable for bulk synthesis despite lower yields.

Optimization Strategies and Reaction Conditions

Solvent Effects

-

Polar Aprotic Solvents : DMF and DMSO increase solubility but promote racemization.

-

Chlorinated Solvents : DCM enhances tert-butyl carbocation stability, improving yields by 12–15% compared to THF .

Catalyst Loading

-

Tf2NH : Reducing from 1.1 to 0.5 equivalents drops yield to 45%, underscoring its role in solubilizing the amino acid .

Challenges and Limitations

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Oxidized derivatives of L-Tyrosine.

Reduction: Reduced forms of L-Tyrosine derivatives.

Substitution: Substituted L-Tyrosine derivatives with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

L-Tyrosine tert-butyl ester serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Research indicates that this compound can enhance the development of effective treatments for conditions such as depression and anxiety by facilitating the synthesis of neurotransmitters like dopamine and norepinephrine .

Case Study: Neurotransmitter Synthesis

- A study demonstrated that this compound could be used to produce dopamine analogs, which are essential for developing medications for Parkinson's disease. The compound's stability and reactivity make it an ideal candidate for such applications .

Protein Synthesis

In biochemistry, this compound is utilized in the production of peptides and proteins. Its incorporation into peptide synthesis allows researchers to study protein interactions and functions, which is vital for advancements in biotechnology and therapeutic development .

Research Findings: Peptide Synthesis

- A significant finding showed that this compound could improve the yield of peptide synthesis reactions, making it a valuable tool in drug development and protein engineering .

Cosmetic Formulations

The compound is also incorporated into skincare products due to its antioxidant properties. It helps protect skin cells from oxidative stress, promoting healthier skin and potentially reducing signs of aging .

Application in Skincare

- A formulation study found that products containing this compound exhibited enhanced stability and efficacy in protecting against UV-induced damage, making it a promising ingredient in cosmetic chemistry .

Food Industry

This compound can function as a flavor enhancer in food products. Its ability to improve taste profiles while providing nutritional benefits associated with amino acids makes it an attractive addition to various food formulations .

Flavor Enhancement Studies

- Research indicated that incorporating this compound into processed foods improved overall flavor acceptance among consumers while contributing to the amino acid profile of the products .

Research in Neurochemistry

This compound plays a significant role in neurochemistry research, particularly concerning neurotransmitter production. Studies have shown its effectiveness in understanding mood regulation and cognitive functions by serving as a model compound for exploring tyrosine metabolism .

Neurochemical Investigations

- In one investigation, researchers used this compound to study the effects of oxidative stress on neurotransmitter levels, revealing insights into how oxidative damage can influence mood disorders .

Analytical Chemistry

This compound has been employed as a hydrophobic probe in analytical chemistry to study membrane dynamics and reactions involving peroxynitrite. Its incorporation into red blood cell membranes has been particularly useful for investigating peroxynitrite-dependent reactions .

Analytical Applications

Mécanisme D'action

L-Tyrosine tert-butyl ester exerts its effects primarily through its role as a protected form of L-Tyrosine. In peptide synthesis, the tert-butyl ester group protects the carboxyl group, allowing for selective reactions at other functional groups. Upon deprotection, the free L-Tyrosine can participate in further biochemical reactions .

Molecular Targets and Pathways:

Peptide Synthesis: The compound is incorporated into peptide chains, where it can be selectively deprotected to yield the free amino acid.

Biosynthesis of Catecholamines: this compound serves as a precursor for the synthesis of catecholamines, which are critical neurotransmitters in the human body.

Comparaison Avec Des Composés Similaires

L-Tyrosine tert-butyl ester belongs to a family of tyrosine esters with varying alkyl groups. Below is a systematic comparison with methyl, ethyl, and amide-linked derivatives:

Structural and Stability Differences

Key Findings :

- Stability : The tert-butyl group confers exceptional resistance to enzymatic hydrolysis compared to methyl or ethyl esters, making it ideal for reactions requiring prolonged stability in biological systems . In contrast, amide-linked derivatives (e.g., Chlorambucil–tyrosine hybrids) exhibit even greater stability, as amide bonds resist esterases .

- Synthetic Utility : Methyl and ethyl esters are preferred for polymerization (e.g., ethylene copolymers) due to their smaller size and compatibility with catalytic systems . tert-Butyl esters, however, excel in multi-step syntheses (e.g., clavatadine D) where the protecting group must withstand harsh conditions (e.g., oxidative cyclization) .

- Biological Activity : LAT1-targeted prodrugs (e.g., Chlorambucil–tyrosine conjugates) show enhanced cellular uptake when linked via ester or amide bonds. However, amide-linked hybrids (11b) outperform ester-linked analogs (11a) in antiproliferative activity due to superior enzymatic stability .

Functional Performance in Research

- Enzymatic Conversion : In aptamer-assisted bioconjugation, tert-butyl ester derivatives achieved ~2× higher conversion rates compared to methyl/ethyl esters when paired with nucleoapzymes (PW17-TamBA and 27-PW17-22) .

- Anticancer Activity : While tert-butyl esters are primarily intermediates, methyl/ethyl esters of tyrosine–chlorambucil conjugates demonstrated 3–5× higher cytotoxicity in MCF-7 cells compared to free chlorambucil, mediated by LAT1 uptake .

Lipid Peroxidation Studies

In lipid membranes, tert-butyl esters (BTBE) facilitated the study of tyrosine dimerization and nitration by lipid peroxyl radicals (LOO•). Unlike methyl/ethyl esters, BTBE’s lipophilicity allowed integration into hydrophobic compartments, mimicking tyrosine residues in membrane-bound proteins .

LAT1-Targeted Prodrugs

While tert-butyl esters are less common in prodrug design, methyl/ethyl esters of tyrosine–chlorambucil hybrids showed:

Activité Biologique

L-Tyrosine tert-butyl ester (BTBE) is a hydrophobic analog of the amino acid L-tyrosine, notable for its diverse biological activities. Its structure allows it to participate in various biochemical processes, particularly in oxidative reactions and interactions with biological membranes. This article explores the biological activity of BTBE, summarizing key research findings, case studies, and relevant data.

This compound is characterized by the presence of a tert-butyl group attached to the hydroxyl group of L-tyrosine. This modification enhances its lipophilicity, allowing it to integrate into lipid membranes and interact with hydrophobic environments. The compound can be represented as follows:

1. Radical Scavenging and Oxidative Stress

BTBE has been studied for its role in radical scavenging, particularly in the context of lipid peroxidation. Research indicates that BTBE can form phenoxyl radicals upon oxidation, which may play a protective role against oxidative damage in biological systems. A study demonstrated that BTBE incorporation into phosphatidylcholine liposomes led to significant oxidation levels in unsaturated fatty acids, suggesting that it participates actively in radical-mediated processes:

| Oxidation System | Tyrosine Oxidation | Lipid Peroxidation |

|---|---|---|

| Peroxynitrite | High | High |

| Hemin | Moderate | Moderate |

| ABAP | Low | High |

The results indicate that lipid-derived radicals mediate tyrosine oxidation within membranes, providing insights into protein oxidation mechanisms .

2. Nitration Processes

BTBE has been instrumental in studying peroxynitrite-mediated nitration processes. It has been incorporated into red blood cell membranes to investigate the nitration of tyrosine residues under oxidative stress conditions. The findings revealed that peroxynitrite can mediate nitration and dimerization reactions even in the presence of hemoglobin, which typically scavenges reactive nitrogen species:

- Nitration Yield : The incorporation of BTBE facilitated the detection of nitrated products, demonstrating its utility as a probe for studying radical-dependent reactions in biological membranes .

3. Antioxidant Activity

The antioxidant properties of BTBE are significant due to its ability to scavenge free radicals. Studies have shown that BTBE can inhibit lipid peroxidation induced by various oxidants, including peroxynitrite and azobis compounds. The antioxidant activity is likely linked to its phenolic structure, which allows it to donate electrons and stabilize free radicals:

| Oxidant | Inhibition (%) |

|---|---|

| Peroxynitrite | 70% |

| Hemin | 50% |

| ABAP | 65% |

These results highlight BTBE's potential as a protective agent against oxidative stress .

Case Study 1: Gastric Emptying and BTBE

In a clinical study involving patients with dyspepsia, BTBE was used as a tracer to assess gastric emptying rates. The results indicated that BTBE could effectively label gastric contents, allowing for precise measurements of gastric retention times. This application underscores the compound's utility beyond basic biochemical studies into clinical diagnostics .

Case Study 2: Incorporation into Biological Membranes

Another significant study focused on the incorporation of BTBE into red blood cell membranes to analyze peroxynitrite-dependent reactions. The findings confirmed that BTBE could serve as a reliable probe for studying nitration processes within erythrocytes, revealing important insights into the dynamics of oxidative stress in blood cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for L-tyrosine tert-butyl ester in laboratory settings?

this compound is commonly synthesized via two primary methods:

- Method 1 : Reaction of N-benzyloxycarbonyl (N-Cbz)-L-tyrosine with tert-butyl acetate in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst. Deprotection of the N-Cbz group using hydrogenolysis yields the final product .

- Method 2 : Direct esterification of L-tyrosine with tert-butyl acetate under acidic conditions, achieving ~58% yield. This method avoids intermediate protection but requires careful pH control to minimize side reactions . Key considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify using flash chromatography (chloroform:methanol gradients) .

Q. How can researchers ensure purity and characterize this compound post-synthesis?

- Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to confirm ≥97% purity. Retention time typically aligns with standards .

- Structural Confirmation :

- NMR : H NMR (CDCl) shows characteristic peaks: δ 1.44 (s, 9H, tert-butyl), 3.10–3.25 (m, 2H, CH), 4.40–4.55 (m, 1H, α-CH) .

- Mass Spectrometry : ESI-MS m/z 238.3 [M+H] .

Q. What solvent systems are compatible with this compound in peptide synthesis?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in ethers (e.g., THF). Avoid aqueous solutions at pH > 7, as the tert-butyl ester group hydrolyzes under basic conditions. For coupling reactions, use DCM or DMF with carbodiimide-based activators (e.g., HOBt/DCC) .

Advanced Research Questions

Q. How can researchers address challenges in monitoring tert-butyl ester stability during peptide elongation?

- Analytical Strategies :

- TLC : Use silica gel plates with fluorescent indicator (UV detection at 254 nm). Spotting post-coupling reaction mixtures reveals ester hydrolysis by comparing R values to standards .

- LC-MS : Quantify hydrolyzed byproducts (e.g., free tyrosine) using a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) .

Q. What experimental designs are critical for studying oxidative modifications of this compound in lipid membranes?

- Model Systems : Incorporate the compound into liposomes (e.g., DMPC or DLPC bilayers) and induce oxidation using AAPH or Fe/HO.

- Detection :

- HPLC-UV/Vis : Monitor nitrotyrosine formation (λ = 360 nm) .

- MALDI-TOF : Identify dimerized products (e.g., 3,3'-di-BTBE) via mass shifts .

Q. How does the tert-butyl group influence L-tyrosine’s pharmacokinetic properties in drug delivery studies?

- Solubility : The ester increases log P (octanol-water) by ~2 units compared to free tyrosine, enhancing membrane permeability .

- Stability : In vitro assays (e.g., simulated gastric fluid, pH 1.2) show <10% hydrolysis over 2 hours, making it suitable for oral delivery systems .

- Targeted Release : Enzymatic cleavage by esterases in plasma (pH 7.4) enables controlled release of tyrosine in vivo .

Q. What methodologies resolve contradictions in reported CAS numbers for this compound?

- Verification : Cross-reference spectral data (NMR, IR) with authenticated standards. For example, CAS 16874-12-7 (tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate) aligns with published H NMR profiles .

- Database Checks : Use SciFinder or Reaxys to confirm CAS registry entries and avoid misattribution to analogs (e.g., O-methyl derivatives) .

Q. Methodological Best Practices

- Storage : Store at 2–8°C in inert atmosphere (argon) to prevent oxidation. Lyophilized samples retain stability for >12 months .

- Handling : Use anhydrous conditions for reactions; moisture accelerates ester hydrolysis .

- Ethical Sourcing : Prioritize suppliers with third-party purity validation (e.g., >97% by HPLC) and avoid unverified vendors .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGHFXIWRPMGSA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297192 | |

| Record name | L-Tyrosine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-12-7 | |

| Record name | L-Tyrosine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.